2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C14H23NO.HCl and a molecular weight of 257.8 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride typically involves the alkylation of enolate ions. . The enolate ion is formed by treating ethyl acetoacetate with a strong base such as sodium ethoxide. This enolate ion then undergoes an S_N2 reaction with an alkyl halide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.
Industry: It is used in the formulation of cleaning agents, disinfectants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This compound targets the phospholipid membranes of microorganisms, leading to their disruption and eventual cell death . The molecular pathways involved include interactions with membrane proteins and lipids, resulting in increased membrane permeability and leakage of cellular contents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.
Dimethyldioctadecylammonium chloride: A longer-chain analogue with similar applications in disinfection and antimicrobial treatments.
Uniqueness
2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities
Eigenschaften
CAS-Nummer |
60439-42-1 |
---|---|
Molekularformel |
C14H24ClNO |
Molekulargewicht |
257.80 g/mol |
IUPAC-Name |
dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-11(2)13-7-6-12(3)10-14(13)16-9-8-15(4)5;/h6-7,10-11H,8-9H2,1-5H3;1H |
InChI-Schlüssel |
DSCARSRKZPIJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.